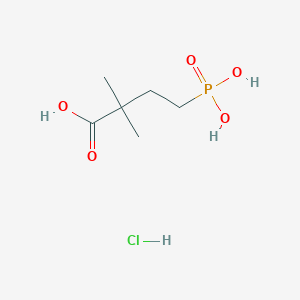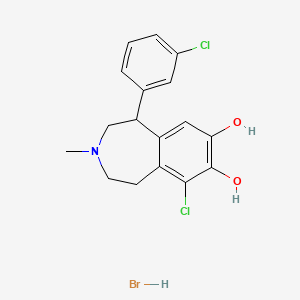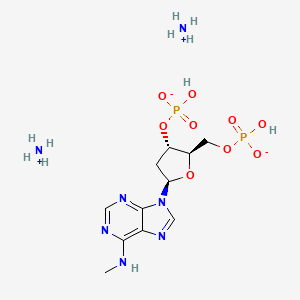![molecular formula C23H25Cl3N2O3 B10763306 (2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride CAS No. 1202865-22-2](/img/structure/B10763306.png)
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its potent analgesic properties and high affinity for both human and rat CB2 receptors . This compound is used in various scientific research applications, particularly in the study of pain management and inflammatory responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW405833 hydrochloride involves multiple steps, starting with the preparation of the core indole structure. The key steps include:
Formation of the indole core: This is achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the dichlorobenzoyl group: This step involves the acylation of the indole core with 2,3-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Methoxylation and methylation: The indole derivative is then methoxylated and methylated using appropriate reagents like methyl iodide and sodium methoxide.
Attachment of the morpholine group: The final step involves the alkylation of the indole derivative with a morpholine derivative under basic conditions.
Industrial Production Methods: The industrial production of GW405833 hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: GW405833 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced analogs with modified electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
GW405833 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and binding affinity of cannabinoid receptors.
Biology: Employed in the investigation of cellular signaling pathways and receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects in pain management, inflammation, and neuroprotection.
Mechanism of Action
GW405833 hydrochloride exerts its effects by selectively binding to cannabinoid CB2 receptors with high affinity. It acts as a partial agonist, inhibiting forskolin-stimulated cyclic adenosine monophosphate (cAMP) formation. This leads to the modulation of intracellular signaling pathways involved in pain perception and inflammatory responses. The compound’s analgesic effects are mediated through the activation of CB2 receptors, which are primarily expressed in immune cells and peripheral tissues .
Comparison with Similar Compounds
CP55,940: A full agonist of both CB1 and CB2 receptors, known for its potent analgesic and psychoactive effects.
SR144528: A selective CB2 receptor antagonist, used to study the role of CB2 receptors in various physiological processes.
AM1241: Another selective CB2 receptor agonist, explored for its potential in pain management and anti-inflammatory effects.
Comparison: GW405833 hydrochloride is unique in its selective activation of CB2 receptors without significant central nervous system effects, unlike CP55,940, which affects both CB1 and CB2 receptors. This selectivity makes GW405833 hydrochloride a valuable tool in studying peripheral pain mechanisms and inflammatory responses without the psychoactive side effects associated with CB1 receptor activation .
Properties
CAS No. |
1202865-22-2 |
|---|---|
Molecular Formula |
C23H25Cl3N2O3 |
Molecular Weight |
483.8 g/mol |
IUPAC Name |
(2,3-dichlorophenyl)-[5-methoxy-2-methyl-3-(2-morpholin-4-ylethyl)indol-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C23H24Cl2N2O3.ClH/c1-15-17(8-9-26-10-12-30-13-11-26)19-14-16(29-2)6-7-21(19)27(15)23(28)18-4-3-5-20(24)22(18)25;/h3-7,14H,8-13H2,1-2H3;1H |
InChI Key |
JIQYDHDVNNFPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CCN4CCOCC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10763224.png)
![4-[[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B10763228.png)
![[(1S,2S,4S,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B10763236.png)


![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B10763256.png)
![sodium;[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B10763271.png)
![1-[2-[4-methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B10763272.png)

![(-)-(1S,2R)-cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide tartrate](/img/structure/B10763280.png)


![3-Methyl-6-(3-[trifluoromethyl]phenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B10763311.png)
![[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] phosphate](/img/structure/B10763317.png)
